![molecular formula C13H15ClF3NO B2589471 6-(三氟甲基)-1,2-二氢螺[吲哚-3,4'-氧杂环己烷]盐酸盐 CAS No. 2197056-61-2](/img/structure/B2589471.png)
6-(三氟甲基)-1,2-二氢螺[吲哚-3,4'-氧杂环己烷]盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an indole moiety fused with an oxane ring. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
科学研究应用
Chemistry: In chemistry, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, which require specific chemical properties.
作用机制
Target of action
The compound “6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of compounds, which could potentially affect the compound’s bioavailability .
Result of action
Indole derivatives are known to have diverse biological activities .
Action environment
The trifluoromethyl group is known to enhance the stability of compounds .
生化分析
Biochemical Properties
The trifluoromethyl group in 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride plays a significant role in its biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior
Molecular Mechanism
The molecular mechanism of action of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is not well established. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, which is then subjected to spirocyclization. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions can be employed. The use of catalysts and green chemistry principles is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), organolithium reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
- 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-pyran] hydrochloride
- 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-thiane] hydrochloride
Comparison: Compared to similar compounds, 6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to its oxane ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)17-8-12(10)3-5-18-6-4-12;/h1-2,7,17H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHWFDOJUDKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2589388.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)
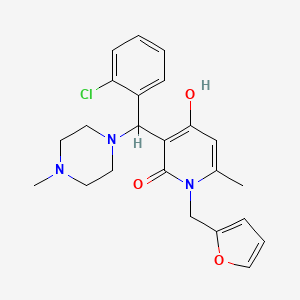

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)
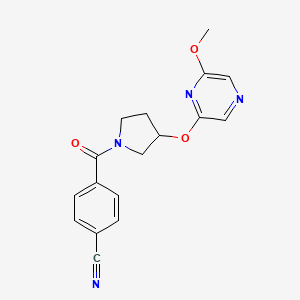
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2589396.png)
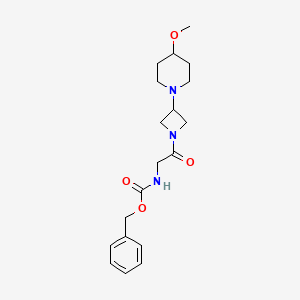
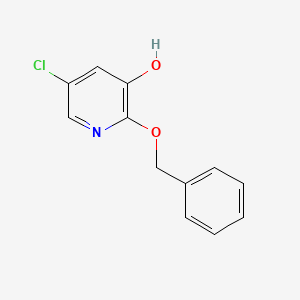
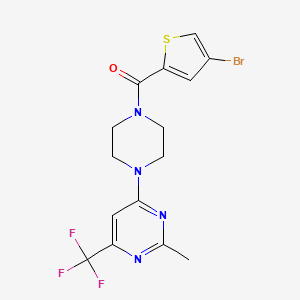
![(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B2589408.png)
![5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2589409.png)

